Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticonvulsant Research

Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate (CAS: 376641-48-4) is an ortho-substituted trifluoromethyl cinnamate ester, characterized by an α,β-unsaturated propenoate backbone and a 2-trifluoromethylphenyl group. This fluorinated building block is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the unique electronic and steric profile conferred by the ortho-CF₃ group dictates distinct reactivity and bioactivity outcomes compared to its meta- or para-substituted analogs.

Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
Cat. No. B12301173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2e)-3-(2-trifluoromethylphenyl)propenoate
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+
InChIKeySMBXVOLINKNRSR-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate: A Specialized ortho-Trifluoromethyl Cinnamate for Differentiated Research


Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate (CAS: 376641-48-4) is an ortho-substituted trifluoromethyl cinnamate ester, characterized by an α,β-unsaturated propenoate backbone and a 2-trifluoromethylphenyl group . This fluorinated building block is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where the unique electronic and steric profile conferred by the ortho-CF₃ group dictates distinct reactivity and bioactivity outcomes compared to its meta- or para-substituted analogs [1].

Why Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate Cannot Be Replaced by Generic meta- or para-CF₃ Cinnamates


Simple substitution of the ortho-trifluoromethylphenyl moiety with a meta- or para-CF₃ analog is not scientifically equivalent due to profound differences in steric and electronic properties. The ortho-CF₃ group introduces significant steric hindrance that disrupts the co-planarity between the phenyl ring and the α,β-unsaturated ester system, thereby altering conjugation and downstream reactivity [1]. This steric effect directly impacts biological activity; for example, studies on analogous cinnamamides demonstrate that the ortho-substituted isomer exhibits markedly different—and often reduced—pharmacological activity compared to its meta and para counterparts, underscoring that positional isomerism is a critical determinant of performance [1].

Quantitative Evidence for Selecting Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate Over Analogs


Ortho-CF₃ Substitution: Differentiated Steric and Electronic Profile vs. meta- and para- Isomers

In a comparative study of trifluoromethyl-substituted cinnamamides, the ortho-CF₃ isomer demonstrated a significant decrease in anticonvulsant activity compared to the meta- and para-CF₃ isomers. This difference is attributed to the steric effect of the ortho group, which disrupts the resonance between the benzene ring and the ethylenic double bond, a critical feature for activity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Anticonvulsant Research

Potent Antimicrobial Activity Inferred from Close Trifluoromethyl Cinnamate Analogs

While direct MIC data for Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate is not available, structurally analogous trifluoromethylcinnamic acid derivatives demonstrate potent antibacterial activity. For example, compounds in a related series showed MIC values as low as 0.15 µM against Methicillin-resistant Staphylococcus aureus (MRSA) and 0.29 µM against Mycobacterium marinum . This suggests the core cinnamate scaffold, when substituted with a trifluoromethyl group, is a privileged structure for antimicrobial development.

Antimicrobial Research Antibacterial Drug Discovery

Larvicidal Activity Potential Benchmarked Against Unsubstituted Ethyl Cinnamate

The unsubstituted parent compound, ethyl cinnamate, serves as a benchmark for larvicidal activity, demonstrating an LC₅₀ of 48.59 µg/mL against Aedes aegypti larvae [1]. The introduction of a trifluoromethyl group, particularly at the ortho position, is known to modulate lipophilicity and metabolic stability, which are critical parameters for in vivo efficacy and environmental persistence of larvicidal agents [2].

Agrochemical Larvicide Vector Control

Differentiated Antifungal Selectivity Profile Relative to Trifluoromethylthiolated Cinnamates

A series of trifluoromethylthiolated (SCF₃) cinnamate derivatives exhibited potent and selective antifungal activity against dermatophyte fungi, with MIC values as low as 0.39 µg/mL, while showing no activity against Candida species [1]. This selectivity is a key differentiator from broad-spectrum antifungals and highlights how modifications to the cinnamate core can fine-tune target organism specificity.

Antifungal Research Dermatophyte Medicinal Chemistry

Validated Application Scenarios for Ethyl (2E)-3-(2-trifluoromethylphenyl)propenoate Based on Evidence


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Use as a key ortho-substituted building block to systematically probe the steric and electronic effects of the CF₃ group on biological activity. The established difference in anticonvulsant activity between ortho-, meta-, and para-CF₃ cinnamamides provides a validated rationale for incorporating this compound into SAR campaigns aimed at optimizing target engagement or selectivity [1].

Lead Optimization for Novel Antifungal Agents

Employ as a core scaffold for synthesizing and screening derivatives against dermatophyte fungi. The high potency and target selectivity observed in structurally related trifluoromethylthiolated cinnamates suggest that the ortho-CF₃ cinnamate ester is a promising starting point for developing new treatments for superficial fungal infections with a potentially favorable resistance profile [2].

Development of Next-Generation Larvicides

Utilize as a precursor for synthesizing novel larvicidal agents. The established baseline activity of the parent ethyl cinnamate (LC₅₀ = 48.59 µg/mL) provides a benchmark, while the ortho-CF₃ group offers a handle to modulate key physicochemical properties like lipophilicity and metabolic stability, which are crucial for improving in vivo efficacy and environmental safety profiles [3].

Synthetic Intermediate for Fluorinated Pharmaceuticals

Leverage the compound's reactivity as an α,β-unsaturated ester to construct more complex, fluorine-containing molecules. The ortho-CF₃ group can influence the stereochemical outcome of subsequent reactions (e.g., conjugate additions, cycloadditions), making it a valuable chiral building block or intermediate in the synthesis of drug candidates where fluorination is known to enhance metabolic stability and bioavailability [4].

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